6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS: 1096808-74-0) is a highly functionalized, mono-chlorinated pyridazine building block widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and advanced targeted therapeutics. Featuring a reactive C6-chlorine atom primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki), this scaffold enables rapid diversification at the pyridazine core. The incorporation of the 1-methylpiperidin-4-yl moiety provides a pre-installed, basic solubilizing group that frequently enhances aqueous solubility and optimizes pharmacokinetic profiles in lead optimization workflows. For procurement and process chemistry teams, sourcing this pre-assembled intermediate streamlines synthetic routes by bypassing the regioselectivity challenges and purification bottlenecks associated with early-stage pyridazine functionalization[1].
Attempting to substitute this specific building block with crude precursors like 3,6-dichloropyridazine or the des-methyl analog (6-chloro-N-(piperidin-4-yl)pyridazin-3-amine) introduces significant process liabilities. Reacting 3,6-dichloropyridazine with 1-methylpiperidin-4-amine invariably generates a statistical mixture of the desired mono-substituted product and the unreactive di-substituted byproduct, necessitating tedious chromatographic separation that drastically lowers throughput [1]. Furthermore, utilizing the des-methyl piperidine analog requires mandatory orthogonal protection (e.g., Boc or Cbz) of the secondary amine to prevent competitive cross-coupling during downstream C6-functionalization [2]. By procuring the N-methylated, mono-chlorinated scaffold directly, synthesis teams eliminate at least two synthetic steps, avoid costly yield penalties from symmetric over-reaction, and ensure predictable reactivity in automated library generation.
When synthesizing functionalized pyridazines from 3,6-dichloropyridazine, the initial amination step is notoriously prone to over-reaction. Baseline reactions using 3,6-dichloropyridazine and 1-methylpiperidin-4-amine typically yield a mixture containing 15-25% of the unwanted di-substituted N,N'-bis(1-methylpiperidin-4-yl)pyridazine-3,6-diamine, reducing the isolated yield of the mono-chloro intermediate to approximately 60-70% after challenging chromatographic purification[1]. Procuring highly pure (>97%) 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine directly bypasses this bottleneck, providing a 100% mono-functionalized starting point that accelerates downstream SNAr or cross-coupling steps without the burden of early-stage impurity clearance.
| Evidence Dimension | Mono-substituted intermediate availability |
| Target Compound Data | >97% pure mono-chloro scaffold (procured directly) |
| Comparator Or Baseline | In-house synthesis from 3,6-dichloropyridazine (yields ~60-70% mono-product + 15-25% di-substituted impurity) |
| Quantified Difference | Eliminates 15-25% di-substitution impurity and saves >1 purification step |
| Conditions | Standard SNAr amination conditions (e.g., DIPEA, n-butanol, heat) |
Bypassing the generation of symmetric di-substituted impurities saves significant purification time and raw material costs in scale-up campaigns.
The presence of the pre-installed N-methyl group on the piperidine ring offers a critical synthetic advantage over the des-methyl comparator, 6-chloro-N-(piperidin-4-yl)pyridazin-3-amine. Utilizing the des-methyl analog in downstream Buchwald-Hartwig aminations or Suzuki-Miyaura couplings requires a mandatory secondary amine protection step (e.g., Boc-anhydride), which adds two overall steps (protection and subsequent deprotection) and typically incurs a cumulative yield penalty of 15-30% [1]. The N-methylated target compound (CAS: 1096808-74-0) is inherently protected from competitive N-arylation, allowing for immediate, direct functionalization at the C6-chlorine position with >85% typical yields in standard cross-coupling protocols.
| Evidence Dimension | Synthetic steps to final functionalized core |
| Target Compound Data | 1 step (direct C6 cross-coupling) |
| Comparator Or Baseline | 6-chloro-N-(piperidin-4-yl)pyridazin-3-amine (3 steps: protection, coupling, deprotection) |
| Quantified Difference | Reduction of 2 synthetic steps and avoidance of ~15-30% cumulative yield loss |
| Conditions | Palladium-catalyzed cross-coupling workflows |
Eliminating protection/deprotection sequences accelerates lead optimization cycles and reduces solvent and reagent consumption.
In scaffold hopping strategies, the pyridazine core often exhibits distinct reactivity profiles compared to pyrimidine counterparts. The C6-chlorine of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine demonstrates enhanced electrophilicity for nucleophilic aromatic substitution (SNAr) compared to the C2-chlorine of 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine. Kinetic studies on related halo-diazines indicate that the adjacent nitrogen atoms in the pyridazine ring lower the LUMO energy more effectively for C-Cl displacement at the 3/6 positions, often allowing SNAr reactions with anilines or alkoxides to proceed at lower temperatures (e.g., 80-100 °C) or shorter reaction times compared to the forcing conditions (120-150 °C) frequently required for analogous pyrimidines [1].
| Evidence Dimension | SNAr activation temperature/time |
| Target Compound Data | Standard SNAr displacement at 80-100 °C |
| Comparator Or Baseline | 2-chloro-pyrimidin-4-amine analogs (often require 120-150 °C) |
| Quantified Difference | 20-50 °C reduction in required reaction temperature for nucleophilic displacement |
| Conditions | Reaction with moderate nucleophiles (e.g., substituted anilines) in polar aprotic solvents |
Milder reaction conditions prevent the degradation of sensitive functional groups during the late-stage assembly of complex therapeutic molecules.
Due to its pre-installed basic solubilizing group and highly reactive C6-chlorine, this compound is an ideal starting point for automated parallel synthesis of kinase inhibitor libraries. Procurement of the pure mono-chloro intermediate allows medicinal chemists to directly perform diverse Buchwald-Hartwig aminations with a wide array of anilines, rapidly generating structure-activity relationship (SAR) data without the bottleneck of intermediate purification [1].
The 1-methylpiperidin-4-yl moiety is frequently utilized to tune the lipophilicity (LogP) and basicity (pKa) of lead compounds, enhancing blood-brain barrier (BBB) permeability. Sourcing this specific building block enables the direct incorporation of this privileged CNS-friendly motif into novel pyridazine-based GPCR or ion channel modulators, bypassing the need for late-stage reductive amination of a des-methyl precursor[2].
In process chemistry, minimizing step count and avoiding difficult separations are paramount. The use of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine as a raw material in scale-up campaigns ensures high throughput by eliminating the generation of symmetric di-substituted impurities and avoiding protection/deprotection sequences, directly translating to lower Cost of Goods (COGs) and shorter manufacturing timelines[3].